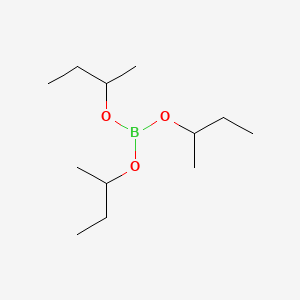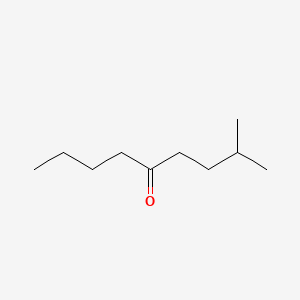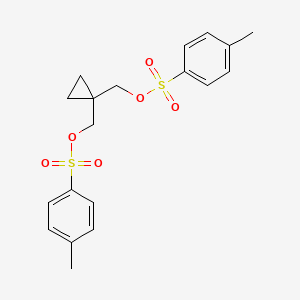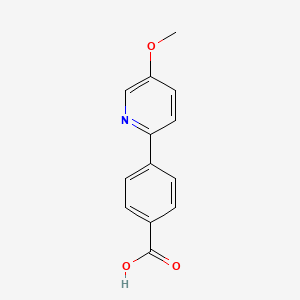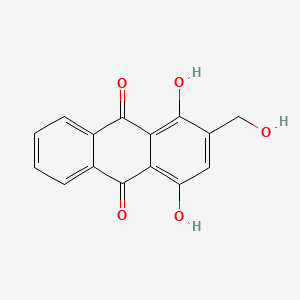
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione
描述
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione is an organic compound with the molecular formula C15H10O5. It belongs to the anthraquinone family, which is characterized by a 9,10-dioxoanthracene core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxylation of anthraquinone derivatives. The reaction typically requires strong oxidizing agents and specific catalysts to achieve the desired hydroxylation at the 1,4-positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using anthraquinone as the starting material. The process may include steps such as methylation, oxidation, and dimerization to produce the final product. These reactions are carried out under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals .
科学研究应用
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
作用机制
The mechanism of action of 1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the hydroxymethyl group.
1,8-Dihydroxyanthraquinone: Another derivative with hydroxyl groups at different positions.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent.
Uniqueness
1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1,4-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-5,16-18H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWUNQIVFSTASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043551 | |
| Record name | 1,4-Dihydroxy-2-(hydroxymethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22296-59-9 | |
| Record name | 1,4-Dihydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22296-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-2-(hydroxymethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3368883.png)
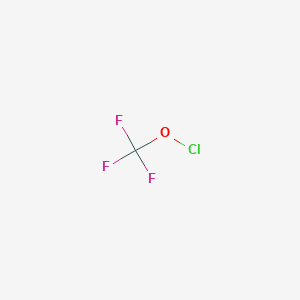
![2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3368894.png)
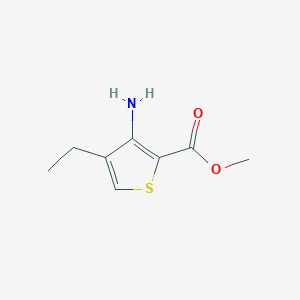
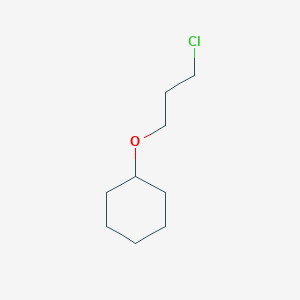
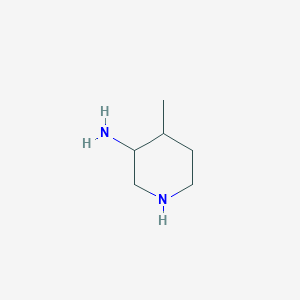
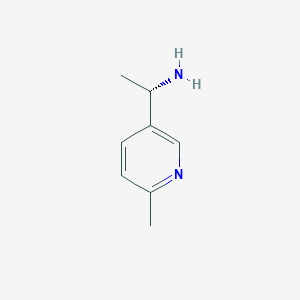
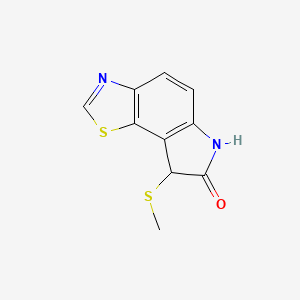
![N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B3368938.png)
